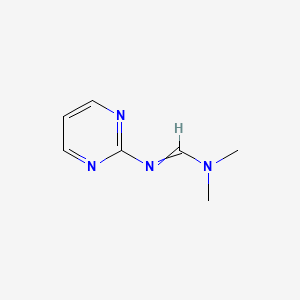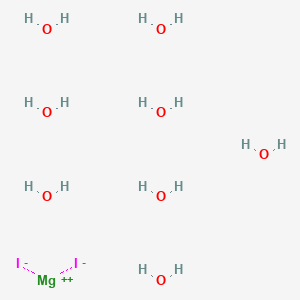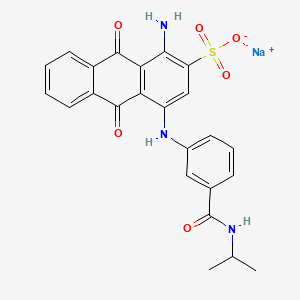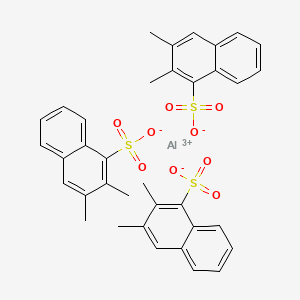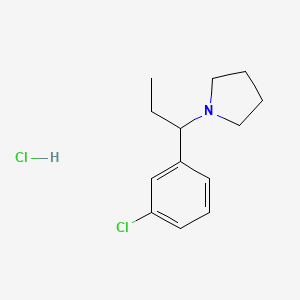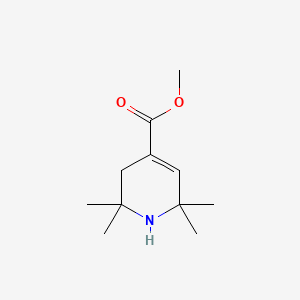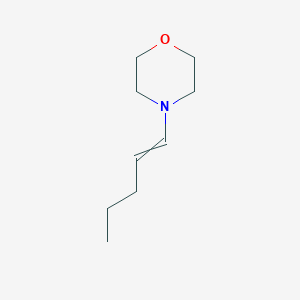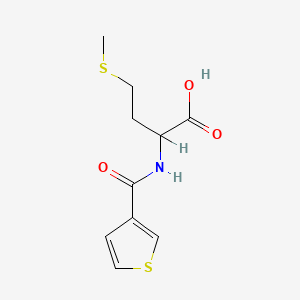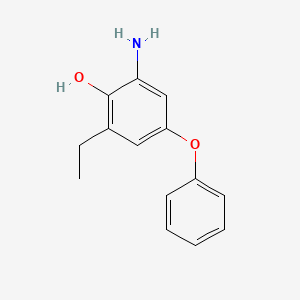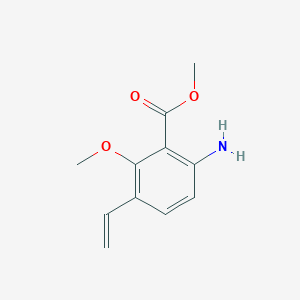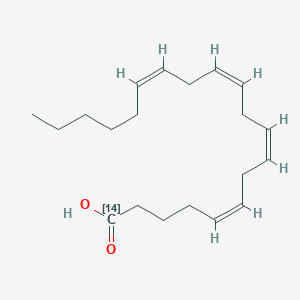
Arachidonic acid-carboxy-14C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arachidonic acid-carboxy-14C is a radiolabeled form of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is widely used in biochemical and physiological research due to its role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are essential mediators in various biological processes, including inflammation and immune responses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of arachidonic acid-carboxy-14C typically involves the incorporation of radioactive carbon-14 into the carboxyl group of arachidonic acid. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the fatty acid synthesis pathway .
Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms such as Mortierella alpina, which are genetically modified to enhance the production of arachidonic acid. The radiolabeling is then performed by introducing carbon-14 during the biosynthesis process .
化学反应分析
Types of Reactions: Arachidonic acid-carboxy-14C undergoes several types of chemical reactions, including:
Reduction: Involves the conversion of double bonds to single bonds, although this is less common for polyunsaturated fatty acids.
Substitution: Involves the replacement of hydrogen atoms with other functional groups, often used in the synthesis of derivatives for research purposes.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and enzyme catalysts like cyclooxygenase (COX) and lipoxygenase (LOX).
Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium) under high pressure and temperature.
Substitution: Reagents like halogens or other electrophiles under controlled conditions to ensure selective substitution.
Major Products:
Prostaglandins: Involved in inflammation and pain signaling.
Thromboxanes: Play a role in platelet aggregation and blood clotting.
Leukotrienes: Involved in immune responses and inflammation.
科学研究应用
Arachidonic acid-carboxy-14C is extensively used in various fields of scientific research:
Chemistry: Used to study the metabolic pathways and enzymatic reactions involving arachidonic acid.
Biology: Helps in understanding the role of arachidonic acid in cell signaling and membrane fluidity.
Medicine: Used in research on inflammatory diseases, cardiovascular health, and the development of anti-inflammatory drugs
作用机制
Arachidonic acid-carboxy-14C exerts its effects through its conversion into various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These molecules act as signaling mediators in various physiological processes:
Prostaglandins: Bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that lead to inflammation and pain responses.
Thromboxanes: Promote platelet aggregation and vasoconstriction, playing a crucial role in hemostasis.
Leukotrienes: Involved in immune responses, particularly in the recruitment of leukocytes to sites of inflammation.
相似化合物的比较
Arachidonic Acid: The non-radiolabeled form, widely present in animal tissues and involved in similar biochemical pathways.
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with anti-inflammatory properties, often compared with arachidonic acid for its health benefits.
Docosahexaenoic Acid (DHA): An omega-3 fatty acid important for brain health, also involved in anti-inflammatory processes.
Uniqueness: Arachidonic acid-carboxy-14C is unique due to its radiolabel, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms of fatty acid metabolism and the role of eicosanoids in health and disease .
属性
CAS 编号 |
3435-81-2 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
306.5 g/mol |
IUPAC 名称 |
(5Z,8Z,11Z,14Z)-(114C)icosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i20+2 |
InChI 键 |
YZXBAPSDXZZRGB-XJAQZXCESA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC[14C](=O)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


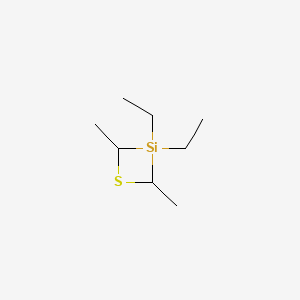
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
